(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid is a synthetic organic compound characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid and tert-butyl chloroformate.
Protection of Amino Group: The amino group of the starting material is protected using tert-butyl chloroformate in the presence of a base like triethylamine, forming the Boc-protected intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.
Final Product Formation: The Boc-protected intermediate is then subjected to further reactions, such as coupling with other reagents, to yield the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluorocyclohexyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.
Biology
The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its difluorocyclohexyl group is of particular interest for enhancing the metabolic stability and bioavailability of drug candidates.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism by which (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorocyclohexyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid: Lacks the Boc protection, making it more reactive.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid: Similar structure but without the fluorine atoms, which may affect its reactivity and stability.
Uniqueness
The presence of both the Boc-protected amino group and the difluorocyclohexyl moiety makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid unique. The Boc group provides stability and selective reactivity, while the difluorocyclohexyl group enhances metabolic stability and binding affinity in biological systems.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
1311203-16-3 |
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Molecular Formula |
C14H23F2NO4 |
Molecular Weight |
307.3 |
Purity |
95 |
Origin of Product |
United States |
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